molecular formula C13H19ClN2O B1395034 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride CAS No. 1219972-02-7

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride

Cat. No. B1395034
CAS RN: 1219972-02-7
M. Wt: 254.75 g/mol
InChI Key: MZFNCJIFGRLICL-UHFFFAOYSA-N
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Description

“2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 254.76 . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the current search results.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the available literature.

Scientific Research Applications

Quinoline Derivatives in Anticorrosion

Quinoline and its derivatives, such as 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride, are recognized for their effective anticorrosive properties. These compounds, owing to their high electron density and the presence of polar substituents, can form stable chelating complexes with metallic surfaces, offering protection against corrosion. The efficacy of these compounds in various anticorrosion applications has been well-documented, highlighting their potential in preserving material integrity in harsh environments (Verma, Quraishi, & Ebenso, 2020).

Contribution to Flavor in Foods

Branched aldehydes, derivatives of amino acids including compounds similar to 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride, contribute significantly to the flavor profile of many foods. These compounds are generated through metabolic conversions involving amino acids and play a crucial role in enhancing the taste and aroma of a wide range of food products (Smit, Engels, & Smit, 2009).

properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15;/h3-4,6,8H,5,7,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFNCJIFGRLICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride

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